4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
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Overview
Description
4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, an oxadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the cyclohexane ring. Common synthetic routes may involve the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the Cyclohexane Ring: The oxadiazole intermediate can then be reacted with a cyclohexanone derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the oxadiazole ring.
Scientific Research Applications
4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanol: Lacks the oxadiazole ring, resulting in different chemical properties and applications.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, leading to varied biological activities.
Uniqueness
4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and an oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H24N2O2 |
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Molecular Weight |
252.35 g/mol |
IUPAC Name |
4,4-dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H24N2O2/c1-4-5-11-15-12(18-16-11)10-14(17)8-6-13(2,3)7-9-14/h17H,4-10H2,1-3H3 |
InChI Key |
ZEZMGKBQFSLMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCC(CC2)(C)C)O |
Origin of Product |
United States |
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